N-Boc-2-amino-5-bromothiazole-4-carboxylic acid

Vue d'ensemble

Description

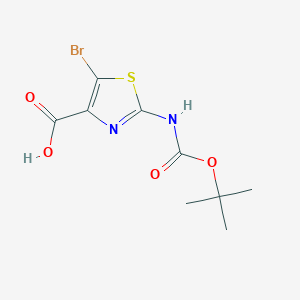

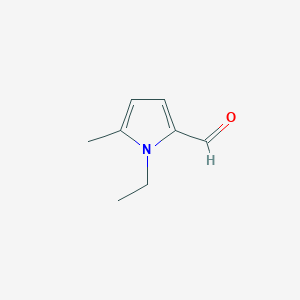

“N-Boc-2-amino-5-bromothiazole-4-carboxylic acid” is a chemical compound with the molecular formula C9H11BrN2O4S and a molecular weight of 323.16 . It is used as an intermediate in the pharmaceutical industry .

Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which are significant class of organic medicinal compounds, has been reported . These compounds are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . A practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz-protected amines under mild conditions has also been described .Molecular Structure Analysis

The molecular structure of “N-Boc-2-amino-5-bromothiazole-4-carboxylic acid” consists of a bromothiazole ring attached to a carboxylic acid group and an amino group that is protected by a tert-butoxycarbonyl (Boc) group .Chemical Reactions Analysis

2-Aminothiazoles are utilized as starting material for the synthesis of diverse range of heterocyclic analogues . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Physical And Chemical Properties Analysis

“N-Boc-2-amino-5-bromothiazole-4-carboxylic acid” is a solid compound . It has a predicted density of 1.574±0.06 g/cm3 .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. The bromine atom on the thiazole ring can undergo nucleophilic substitution reactions, allowing for the introduction of various side chains and functional groups. This is particularly useful in the development of molecules with potential pharmacological activities .

Advanced Intermediate for Drug Development

N-Boc-2-amino-5-bromothiazole-4-carboxylic acid: is used as an advanced intermediate in the drug development process. Its protected amino group and reactive sites make it a valuable starting material for the synthesis of more complex molecules that could be evaluated for therapeutic efficacy .

Building Blocks for Peptide Synthesis

The compound’s carboxylic acid functionality allows it to be used in peptide coupling reactions. It can be incorporated into peptides as a modified amino acid, which can then be deprotected to reveal the free amino group for further peptide elongation or modification .

Material Science Applications

In material science, the thiazole derivative can be used to synthesize novel polymers or small molecules that exhibit unique electronic or photophysical properties. These materials can be applied in the development of organic semiconductors, sensors, or other advanced materials .

Bioconjugation Techniques

The presence of both a carboxylic acid and a protected amino group allows for selective bioconjugation techniques. This compound can be used to attach biomolecules to various surfaces or to each other, which is useful in the creation of biosensors or drug delivery systems .

Catalysis Research

N-Boc-2-amino-5-bromothiazole-4-carboxylic acid: can be used in catalysis research to study new reaction pathways or to develop novel catalysts. The thiazole ring system is known to stabilize transition states and can be incorporated into catalyst structures to enhance their performance .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound could be explored for their potential use as novel pesticides or herbicides. The reactivity of the bromine atom allows for the creation of compounds that could interact with specific biological targets in pests or weeds .

Environmental Science

Lastly, this compound can be utilized in environmental science research to synthesize markers or probes that can detect pollutants or other environmental hazards. Its reactivity and the ability to introduce fluorescent or other detectable groups make it a valuable tool for environmental monitoring .

Safety And Hazards

Orientations Futures

The future directions of “N-Boc-2-amino-5-bromothiazole-4-carboxylic acid” and its derivatives could involve further exploration of their therapeutic roles. Given their promising antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic properties , these compounds could be further studied for potential applications in the treatment of various diseases.

Propriétés

IUPAC Name |

5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O4S/c1-9(2,3)16-8(15)12-7-11-4(6(13)14)5(10)17-7/h1-3H3,(H,13,14)(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESQBOBWSLEMLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=C(S1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661740 | |

| Record name | 5-Bromo-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-2-amino-5-bromothiazole-4-carboxylic acid | |

CAS RN |

914347-09-4 | |

| Record name | 5-Bromo-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methoxyethyl)amino]propanamide](/img/structure/B1437809.png)

![[(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437813.png)

![N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine](/img/structure/B1437814.png)